Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20IN3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the iodopyridinyl group and the tert-butyl ester makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
The synthesis of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-iodopyridine and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The iodination of pyridine is carried out using iodine and a suitable oxidizing agent. The resulting 5-iodopyridine is then reacted with tert-butyl piperazine-1-carboxylate under basic conditions to form the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopyridinyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the iodopyridinyl group can be reduced to a pyridinyl group using reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodopyridinyl group is coupled with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Chemical Biology: The compound is used in the development of chemical probes for studying biological processes and pathways.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The iodopyridinyl group can facilitate binding to these targets, while the piperazine moiety can enhance the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate: This compound has a pyrimidinyl group instead of a pyridinyl group, which can affect its reactivity and applications.
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: The amino group in this compound can participate in different types of reactions compared to the iodopyridinyl group.
Properties
IUPAC Name |
tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWOWJRQNENIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428212 | |
Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497915-42-1 | |
Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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